molecular formula C24H34O7 B1206246 Nigakilactone C CAS No. 24148-78-5

Nigakilactone C

Cat. No. B1206246
CAS RN: 24148-78-5
M. Wt: 434.5 g/mol
InChI Key: JFFUKRBVELYCPJ-FIKFPIMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nigakilactone C is a triterpenoid.

Scientific Research Applications

  • Isolation and Structure Analysis

    • Nigakilactone C, along with other bitter principles like Nigakilactones A, B, D, E, and F, was isolated from the stem-chips of Picrasma ailanthoides Planchon (Simaroubaceae). The structures of these compounds were elucidated, contributing to the understanding of their chemical properties (Murae et al., 1971).
  • Inhibition of Enzymatic Activities

    • A study on quassinoids, including Nigakilactone C, from Picrasma quassioides leaves showed their inhibitory activities against major CYP450 enzymes. These enzymes are crucial in drug metabolism, indicating the potential of Nigakilactone C in influencing pharmacokinetics (Liu et al., 2019).
  • Antiviral Activities

    • Research into the anti-TMV (Tobacco Mosaic Virus) activities of compounds isolated from Picrasma quassioides Benn. found that beta-carboline alkaloids, when combined with quassinoids like Nigakilactone B, showed moderate anti-TMV activities. This suggests a potential antiviral application of Nigakilactone C and similar compounds (Chen et al., 2009).
  • Cytotoxic and NO Production-Inhibitory Activities

    • A study on the cytotoxic and nitric oxide production-inhibitory activities of Nigakilactone C and related quassinoids from Picrasma quassioides did not show significant activities in these areas. This informs the potential safety profile of Nigakilactone C for further pharmaceutical applications (Xu et al., 2016).

properties

CAS RN

24148-78-5

Product Name

Nigakilactone C

Molecular Formula

C24H34O7

Molecular Weight

434.5 g/mol

IUPAC Name

[(1S,2S,6S,7S,9R,13S,14R,15S,16S,17S)-4,15-dimethoxy-2,6,14,17-tetramethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-16-yl] acetate

InChI

InChI=1S/C24H34O7/c1-11-8-16(28-6)22(27)24(5)14(11)9-17-23(4)15(10-18(26)31-17)12(2)19(29-7)20(21(23)24)30-13(3)25/h8,11-12,14-15,17,19-21H,9-10H2,1-7H3/t11-,12-,14+,15+,17-,19+,20-,21+,23-,24+/m1/s1

InChI Key

JFFUKRBVELYCPJ-FIKFPIMESA-N

Isomeric SMILES

C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@@H]([C@H]([C@@H]([C@@H]4CC(=O)O3)C)OC)OC(=O)C)C)C)OC

SMILES

CC1C=C(C(=O)C2(C1CC3C4(C2C(C(C(C4CC(=O)O3)C)OC)OC(=O)C)C)C)OC

Canonical SMILES

CC1C=C(C(=O)C2(C1CC3C4(C2C(C(C(C4CC(=O)O3)C)OC)OC(=O)C)C)C)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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